Tetrahydrocurcumin

Catalog No.
S566369
CAS No.
36062-04-1
M.F
C21H24O6
M. Wt
372.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrocurcumin

CAS Number

36062-04-1

Product Name

Tetrahydrocurcumin

IUPAC Name

1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione

Molecular Formula

C21H24O6

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C21H24O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,24-25H,3-4,7-8,13H2,1-2H3

InChI Key

LBTVHXHERHESKG-UHFFFAOYSA-N

Synonyms

1,7-Bis(4-hydroxy-3-methoxyphenyl)-3,5-heptanedione; HZIV 81-2; NSC 687845; Sabiwhite; Tetrahydrodiferuloylmethane

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)CC(=O)CCC2=CC(=C(C=C2)O)OC)O

Improved Bioavailability

One of the main drawbacks of curcumin is its poor bioavailability, meaning the body struggles to absorb and utilize it effectively. THC, however, demonstrates significantly better solubility and absorption compared to curcumin, potentially leading to enhanced therapeutic effects [].

Antioxidant Properties

Both curcumin and THC possess potent antioxidant properties, meaning they can neutralize harmful free radicals in the body. However, studies suggest that THC might be even more effective in scavenging free radicals than curcumin []. This enhanced antioxidant activity could be beneficial in various conditions associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

Potential in Cancer Research

Curcumin has been extensively studied for its potential role in cancer prevention and treatment. Emerging research suggests that THC might offer even greater promise in this area. Studies have shown that THC exhibits anti-cancer properties, including inhibiting cancer cell proliferation and promoting cancer cell death in various types of cancer [, ].

Other Potential Applications

Research on THC is ongoing, and scientists are exploring its potential applications in various other areas. These include:

  • Neurological disorders: Studies suggest that THC might have neuroprotective effects and could be beneficial in conditions like Alzheimer's disease and Parkinson's disease [].
  • Skin health: THC's antioxidant properties might be useful in addressing skin concerns like hyperpigmentation and improving overall skin health [].
  • Diabetes: Preliminary research suggests that THC might have anti-diabetic properties and could contribute to managing blood sugar levels [].

Tetrahydrocurcumin is a major secondary metabolite of curcumin, derived from the rhizome of Curcuma longa, commonly known as turmeric. Unlike curcumin, which is characterized by its vibrant yellow color due to conjugated double bonds, tetrahydrocurcumin is an off-white crystalline compound resulting from the hydrogenation of curcumin. This hydrogenation process removes the double bonds, altering its chemical properties and enhancing its stability and bioactivity . Tetrahydrocurcumin has garnered attention for its potent antioxidant properties and potential therapeutic benefits.

Similar to curcumin, THC exhibits various beneficial properties, including antioxidant, anti-inflammatory, and anticancer effects [, ]. Studies suggest that THC might influence cellular signaling pathways involved in inflammation and cancer progression [, ]. For instance, THC might regulate the tumor immune microenvironment to suppress breast cancer cell growth []. However, the precise mechanisms require further investigation.

The primary chemical reaction involved in the formation of tetrahydrocurcumin is the hydrogenation of curcumin. This reaction typically utilizes catalysts such as platinum oxide or Raney nickel under conditions that facilitate the addition of hydrogen to the double bonds present in curcumin. The reaction can be summarized as follows:

Curcumin+H2CatalystTetrahydrocurcumin\text{Curcumin}+\text{H}_2\xrightarrow{\text{Catalyst}}\text{Tetrahydrocurcumin}

This process effectively converts the α, β-unsaturated carbonyl moiety of curcumin into a saturated structure, resulting in tetrahydrocurcumin's unique properties .

Tetrahydrocurcumin exhibits a range of biological activities that contribute to its therapeutic potential:

  • Antioxidant Activity: It demonstrates strong radical scavenging capabilities, surpassing those of curcumin in certain assays, such as the DPPH radical scavenging assay .
  • Neuroprotective Effects: Studies indicate that tetrahydrocurcumin can protect neuronal cells from glutamate-induced oxidative stress, suggesting its role in neurodegenerative disease prevention .
  • Anti-inflammatory Properties: It has been shown to modulate inflammatory pathways, which may contribute to its potential in treating conditions like arthritis and other inflammatory diseases .
  • Anticancer Potential: Tetrahydrocurcumin has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types .

The synthesis of tetrahydrocurcumin primarily involves hydrogenation techniques. Common methods include:

  • Catalytic Hydrogenation: Curcumin is dissolved in a suitable solvent and treated with hydrogen gas in the presence of a catalyst such as platinum oxide or Raney nickel. The reaction conditions (temperature and pressure) are optimized to ensure complete reduction of double bonds without side reactions .
  • Cocrystallization: Recent studies have explored enhancing the solubility of tetrahydrocurcumin through cocrystallization with various coformers, which can improve its bioavailability for pharmaceutical applications .

Tetrahydrocurcumin finds applications across various fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is explored as a potential therapeutic agent for chronic diseases such as diabetes, cancer, and neurodegenerative disorders.
  • Cosmetics: Its antioxidant capabilities make it a valuable ingredient in skincare formulations aimed at reducing oxidative stress on the skin.
  • Food Industry: Tetrahydrocurcumin can be used as a natural food preservative due to its antioxidative properties .

Research on tetrahydrocurcumin's interactions with other biological molecules has revealed insights into its mechanism of action:

  • Enzyme Modulation: Tetrahydrocurcumin has been shown to influence Phase I and Phase II drug-metabolizing enzymes, potentially affecting drug metabolism and efficacy .
  • Cell Signaling Pathways: It interacts with various signaling pathways involved in inflammation and cell survival, notably inhibiting MAPK phosphorylation during oxidative stress conditions .

Tetrahydrocurcumin shares structural similarities with several compounds derived from turmeric and other natural sources. Here are some notable comparisons:

CompoundStructure CharacteristicsUnique Features
CurcuminContains α, β-unsaturated carbonyl moietyCharacteristic yellow color; strong bioactivity
DemethoxycurcuminLacks one methoxy groupExhibits similar antioxidant activity but less studied
BisdemethoxycurcuminLacks two methoxy groupsReduced bioactivity compared to curcumin
CurcuminoidsVarious derivatives of curcuminDifferent pharmacological profiles based on structure

Tetrahydrocurcumin's uniqueness lies in its enhanced stability and solubility compared to curcumin while maintaining significant biological activity due to the presence of phenolic hydroxyl groups that contribute to its antioxidant capacity .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

372.15728848 g/mol

Monoisotopic Mass

372.15728848 g/mol

Heavy Atom Count

27

Appearance

Yellow Solid

Melting Point

95 - 97 °C

UNII

00U0645U03

Other CAS

36062-04-1

Wikipedia

Tetrahydrodiferuloylmethane

Use Classification

Cosmetics -> Antioxidant

Dates

Last modified: 08-15-2023

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